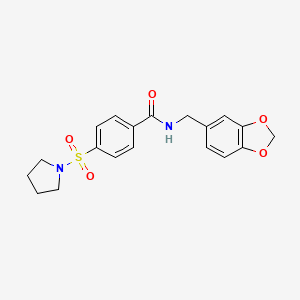
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide is a chemical compound with the CAS Number: 923176-89-0 . It has a molecular weight of 191.66 . The IUPAC name for this compound is N-(1-acetyl-2-methylpropyl)-2-chloroacetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14ClNO2/c1-5(2)8(6(3)11)10-7(12)4-9/h5,8H,4H2,1-3H3,(H,10,12) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Mechanistic Pharmacokinetic and Pharmacodynamic Modeling
One study developed a mechanistic model to describe the pharmacokinetics of CHF3381, a N-methyl-d-aspartate antagonist and reversible monoamine oxidase-A inhibitor, and its metabolites. The model aimed to understand the relationship with MAO-A activity and heart rate. The study concluded that CHF3381 produces a concentration-dependent decrease in DHPG plasma concentrations, whose magnitude increased after multiple doses (Csajka et al., 2005).
Clinical Tolerance Study of Cefazedone
In another study, the tolerance of cefazedone, a specific chemical compound, was examined in patients, noting the development of a morbilliform rash in some cases. However, the study found no indications of disturbances in renal function or significant changes in blood count or serum electrolytes (Züllich & Sack, 1979).
Nephrotoxicity Investigations of Cefazedone and Gentamicin
Two studies investigated the potential nephrotoxicity of cefazedone and its combination with gentamicin. The results indicated that beta-lactam antibiotics, like cefazedone, showed no effect on the elimination of alanine-amino-peptidase, a characteristic tubule enzyme, suggesting no significant nephrotoxicity (Mondorf Aw, 1979) & (Mondorf, 1979).
Antidepressant Effects of Ketamine
A study on the antidepressant effects of ketamine, which shares a similar chemical structure with the compound , suggested a potential role for NMDA receptor-modulating drugs in the treatment of depression (Berman et al., 2000).
A Human TRPA1-Specific Pain Model
Research on a human TRPA1-specific pain model utilized a specific agonist (JT010) to activate the TRPA1 cation channel, which plays a vital role in sensing potentially hazardous substances. The study indicated that isolated TRPA1 activation in humans causes pain, making TRPA1-specific tools useful for quantifying the TRPA1-dependent component in physiology and pathophysiology (Heber et al., 2019).
properties
IUPAC Name |
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-5(2)8(6(3)11)10-7(12)4-9/h5,8H,4H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUIXPAPCDMUOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide](/img/structure/B2411033.png)
![1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2411036.png)
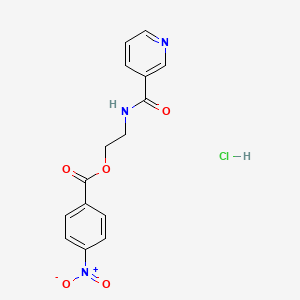
![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2411040.png)
![2-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2411041.png)
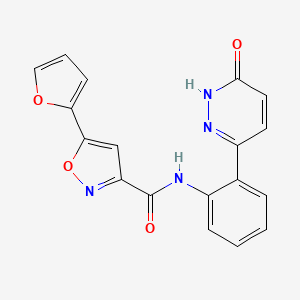

![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2411048.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide](/img/structure/B2411050.png)
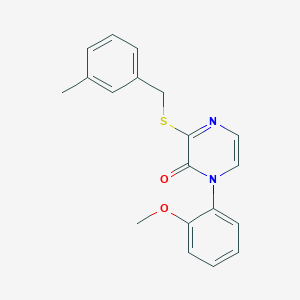
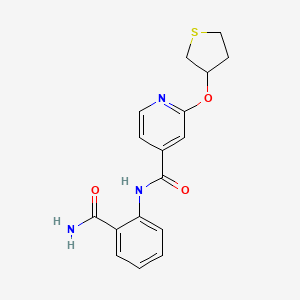
![2-benzylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2411055.png)
